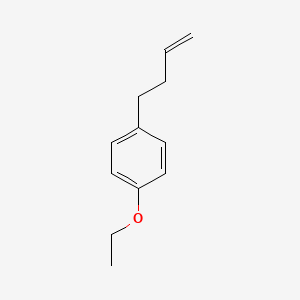

4-(4-Ethoxyphenyl)-1-butene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of 4-(4-Ethoxyphenyl)-1-butene involves the reaction of appropriate starting materials. One common method is the condensation of 4-ethoxybenzaldehyde with 1-butene under suitable conditions. The reaction typically proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of the desired product .

Molecular Structure Analysis

The molecular structure of 4-(4-Ethoxyphenyl)-1-butene consists of a butene chain (four carbon atoms) with an ethoxy group (-OCH2CH3) attached at one end and a phenyl group (C6H5) attached at the other end. The double bond in the butene moiety provides rigidity and influences its reactivity .

Chemical Reactions Analysis

Physical And Chemical Properties Analysis

Aplicaciones Científicas De Investigación

Synthetic Applications and Chemical Reactivity

Versatile Precursor for Trifluoromethyl-Substituted Heteroarenes : A study by Sommer et al. (2017) describes the use of a related compound, 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO), as a versatile precursor for the synthesis of trifluoromethyl-substituted thiophenes, furans, pyrroles, and piperazines, demonstrating its utility in complex organic syntheses including the synthesis of Celebrex® (Celecoxib), a COX-2 selective, nonsteroidal anti-inflammatory drug (Sommer, Braun, Schröder, & Kirschning, 2017).

Hydrovinylation Reactions : RajanBabu et al. (2003) explored hydrovinylation reactions of olefins amenable to asymmetric catalysis, finding new protocols for nearly quantitative and highly selective codimerization of ethylene and various functionalized vinylarenes, including reactions that produce important pharmaceutical precursors (RajanBabu, Nomura, Jin, Nandi, Park, & Sun, 2003).

Photogeneration and Reactivity of Aryl Cations : Protti et al. (2004) investigated the photogeneration and reactivity of aryl cations from aromatic halides, including those structurally related to 4-(4-Ethoxyphenyl)-1-butene, highlighting the potential of these reactions in synthetic organic chemistry (Protti, Fagnoni, Mella, & Albini, 2004).

Materials Science and Polymer Chemistry

- Synthesis of Unsaturated Copolyesters : Yu et al. (2018) described the preparation of unsaturated copolyesters poly(butylene succinate-co-cis-butene succinate) demonstrating the impact of cis-double bond on isodimorphism and the physical properties of the copolyesters, which could be significant for developing materials with unique properties (Yu, Wei, Zheng, Jin, Leng, & Li, 2018).

Direcciones Futuras

Propiedades

IUPAC Name |

1-but-3-enyl-4-ethoxybenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O/c1-3-5-6-11-7-9-12(10-8-11)13-4-2/h3,7-10H,1,4-6H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GINJIHQQNISPQQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CCC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70531255 |

Source

|

| Record name | 1-(But-3-en-1-yl)-4-ethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70531255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

344408-46-4 |

Source

|

| Record name | 1-(But-3-en-1-yl)-4-ethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70531255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Bicyclo[2.2.2]octane-1,4-diyldimethanol](/img/structure/B1317151.png)

![4,7-Dichlorobenzo[d]thiazol-2(3H)-one](/img/structure/B1317157.png)

![[(Pyridin-4-ylmethyl)-amino]-acetic acid](/img/structure/B1317158.png)

![3-[3-(ethoxycarbonyl)-2-methyl-5-(4-methylphenyl)-1H-pyrrol-1-yl]propanoic acid](/img/structure/B1317160.png)

![Methyl 6H-furo[2,3-b]pyrrole-5-carboxylate](/img/structure/B1317161.png)